(4R)-4-[(5S,8S,9R,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
(4R)-4-[(5S,8S,9R,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a bile acid.
Scientific Research Applications
Molecular Structure and Interactions
The compound exhibits complex molecular interactions, as seen in studies like that of 5,22-Stigmastadien-3β-yl p-toluenesulfonate. This study highlights the intricate molecular structure and the conformational differences of peripheral groups in such compounds (Ketuly et al., 2010).
Synthesis and Structural Elucidation
Research on the synthesis and structural elucidation of related compounds, like triorganotin(IV) derivatives, underscores the importance of understanding the synthesis process and the structural characteristics of such complex molecules (Shaheen et al., 2014).
Biological Applications
Studies like that on the synthesis of liver X receptor agonists demonstrate potential biological applications, particularly in the regulation of cholesterol metabolism, which is crucial for preventing cardiovascular diseases (Ching, 2013).
Antimicrobial and Antitumor Activities
Research into compounds such as those synthesized from sodium deoxycholate indicates significant antimicrobial and antitumor activities. This suggests potential uses in treating infections and cancer (Shaheen et al., 2014).
Properties
Molecular Formula |
C24H34O5 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(4R)-4-[(5S,8S,9R,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18-,22-,23+,24-/m1/s1 |
InChI Key |
OHXPGWPVLFPUSM-UPELEZSGSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@@H]3[C@@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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